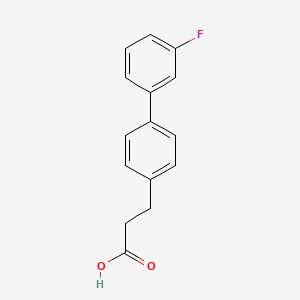
3'-Fluoro-biphenyl-4-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Fluoro-biphenyl-4-propanoic acid is an organic compound with the molecular formula C15H13FO2 It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and a propanoic acid group is attached to the 4 position of the biphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-biphenyl-4-propanoic acid typically involves the coupling of 2-(3-fluoro-4-bromophenyl) propionic acid with phenylboronic acid under alkaline conditions, catalyzed by palladium on carbon. This method is efficient and yields the desired product with high purity . Another method involves the use of a zinc reagent prepared from trimethyl-chlorosilane as an activating agent, which reacts with 4-bromo-2-fluoro biphenyl to form 2-(2-fluoro-4-biphenylyl) ethyl propionate, followed by hydrolysis to obtain the final product .
Industrial Production Methods
Industrial production of 3’-Fluoro-biphenyl-4-propanoic acid can be scaled up using the aforementioned synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and zinc reagents are common in industrial settings due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Fluoro-biphenyl-4-propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
3’-Fluoro-biphenyl-4-propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other biphenyl derivatives.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals
Mécanisme D'action
The mechanism of action of 3’-Fluoro-biphenyl-4-propanoic acid involves its interaction with specific molecular targets. It modulates signal transduction pathways associated with nuclear factor kappaB (NFkappaB), a transcription factor involved in cell growth, cell death, and inflammation . Additionally, it has been shown to modulate gamma-secretase activity, reducing amyloid beta levels in Alzheimer’s disease models .
Comparaison Avec Des Composés Similaires
3’-Fluoro-biphenyl-4-propanoic acid can be compared with other similar compounds, such as:
Flurbiprofen: Another biphenyl derivative with anti-inflammatory properties.
TUG-891: A potent and selective agonist for the long chain free fatty acid receptor 4 (FFA4).
2-(Biphenyl-4-yl)propionic acid: A structurally similar compound used in various pharmaceutical applications.
The uniqueness of 3’-Fluoro-biphenyl-4-propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H13FO2 |
|---|---|
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
3-[4-(3-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO2/c16-14-3-1-2-13(10-14)12-7-4-11(5-8-12)6-9-15(17)18/h1-5,7-8,10H,6,9H2,(H,17,18) |
Clé InChI |
RAOOYVZQJMXATI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


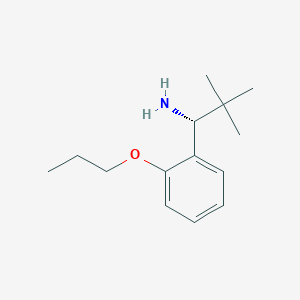

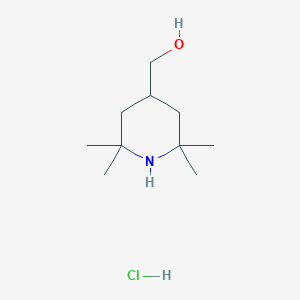
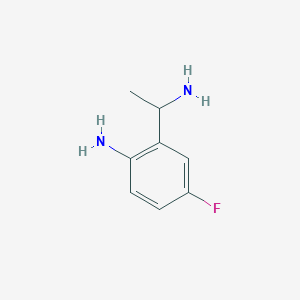
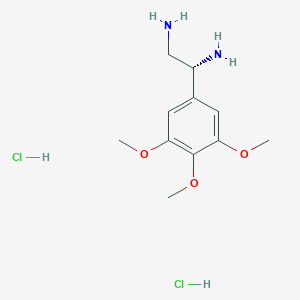
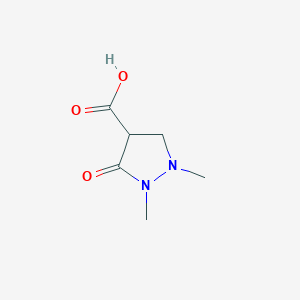
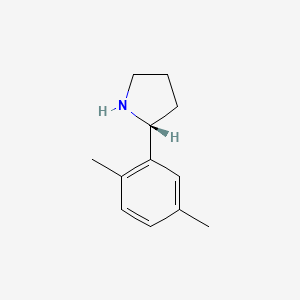
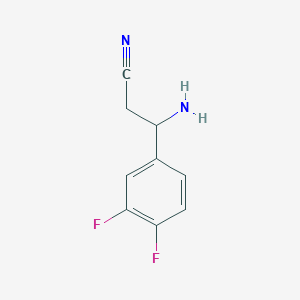
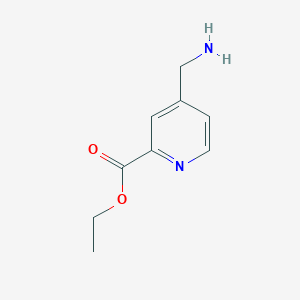
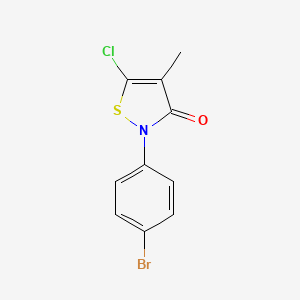
![(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035177.png)
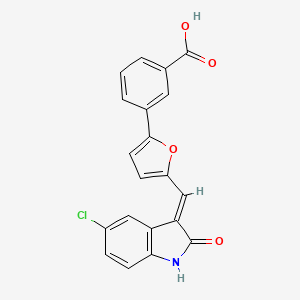
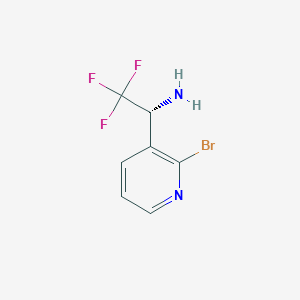
![Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate](/img/structure/B13035191.png)
